3-Fluoro-2-(fluoromethyl)prop-1-ene

Description

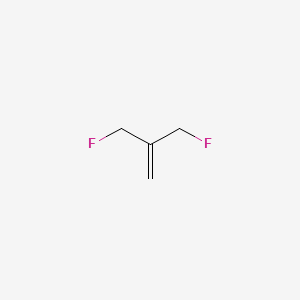

3-Fluoro-2-(fluoromethyl)prop-1-ene is a fluorinated alkene characterized by a propene backbone substituted with a fluorine atom at position 3 and a fluoromethyl group (-CH₂F) at position 2. Its IUPAC name reflects this substitution pattern, distinguishing it from other halogenated propenes.

Properties

IUPAC Name |

3-fluoro-2-(fluoromethyl)prop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2/c1-4(2-5)3-6/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAQDSCODRVUDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CF)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436585 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-11-3 | |

| Record name | 3-Fluoro-2-(fluoromethyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(fluoromethyl)prop-1-ene typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-(chloromethyl)prop-1-ene with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(fluoromethyl)prop-1-ene undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Addition Reactions: The double bond in the alkene can participate in addition reactions with various electrophiles and nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Addition Reactions: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can add hydrogen across the double bond.

Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert the alkene to an epoxide.

Major Products Formed

Substitution Reactions: Products with different halogen or functional group substitutions.

Addition Reactions: Saturated alkanes or halogenated alkanes.

Oxidation Reactions: Epoxides and other oxygenated derivatives.

Scientific Research Applications

3-Fluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a probe in biological studies due to its unique fluorine atoms.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of fluorinated drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms and double bond. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the double bond can undergo addition reactions with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Hexafluoroisobutene (1,1,3,3,3-Pentafluoro-2-(fluoromethyl)prop-1-ene)

Structural Differences :

3-Chloro-2-methylpropene (Methallyl Chloride)

Structural Differences :

- Target Compound : Fluorine substituents impart strong C-F bonds and lower polarizability.

- 3-Chloro-2-methylpropene : Chlorine substituent at position 3 and methyl group at position 2, leading to weaker C-Cl bonds and higher reactivity in nucleophilic substitutions .

Data Table: Key Properties of Compared Compounds

Research Findings and Implications

- Fluorine vs. Chlorine Effects : The target compound’s fluorine substituents likely enhance thermal stability and electron-withdrawing effects compared to chlorinated analogs, making it suitable for high-performance materials .

- Synthetic Challenges : Fluorinated alkenes often require specialized fluorination techniques, whereas chlorinated derivatives are more accessible via conventional halogenation.

- Gaps in Data: Limited studies on this compound highlight the need for further research into its reactivity, catalytic applications, and environmental impact.

Biological Activity

3-Fluoro-2-(fluoromethyl)prop-1-ene, a fluorinated alkene, has gained attention in various fields due to its unique chemical properties and potential biological activities. Understanding its biological activity is crucial for applications in medicinal chemistry, agrochemicals, and materials science.

The compound is characterized by the presence of both fluorine substituents and an alkene structure, which influence its reactivity and biological interactions. The fluorine atoms enhance lipophilicity and metabolic stability, potentially impacting its interaction with biological targets.

The biological activity of this compound may involve several mechanisms:

- Nucleophilic Interactions: The compound can act as a Michael acceptor, engaging in nucleophilic addition reactions with thiols or amines.

- Electrophilic Activity: The presence of fluorine enhances electrophilic character, allowing the compound to interact with nucleophilic sites in biomolecules.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

- Cytotoxic Effects: Investigations into its cytotoxicity have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further cancer research.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions.

Data Table: Biological Activities of this compound

| Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Properties

A study investigating the compound's antimicrobial effects revealed that it exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In vitro assays demonstrated that this compound induced apoptosis in human breast cancer cells. The mechanism was linked to the activation of caspases, which are crucial for the apoptotic pathway. This finding highlights the need for further exploration into its potential as an anticancer agent.

Research Findings

Recent research has focused on the synthesis and modification of this compound to enhance its biological activity. Studies have shown that structural modifications can significantly influence its potency and selectivity towards various biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.